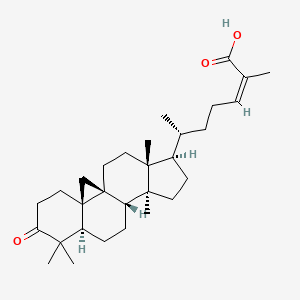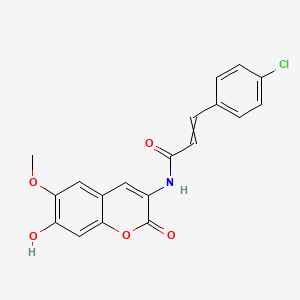
SGC2085
Übersicht
Beschreibung
SGC2085 ist ein potenter und selektiver Inhibitor der Coaktivator-assoziierten Arginin-Methyltransferase 1 (CARM1) . Seine chemische Struktur ist unten dargestellt: !this compound Chemical Structure
2. Präparationsmethoden
This compound wird durch spezifische Routen synthetisiert, aber detaillierte synthetische Verfahren sind in der Literatur nicht allgemein verfügbar. Es ist für Forschungszwecke im Handel erhältlich.
Wissenschaftliche Forschungsanwendungen
SGC2085 hat erhebliche Auswirkungen auf verschiedene wissenschaftliche Bereiche:
Chemie: Es dient als wertvolles Werkzeug für die Untersuchung von Argininmethylierung und epigenetischen Modifikationen.
Biologie: Forscher verwenden this compound, um die Rolle von CARM1 bei der Genregulation und zellulären Prozessen zu untersuchen.
Medizin: Seine potenziellen therapeutischen Anwendungen umfassen die Krebsbehandlung, da CARM1 an der Tumorgenese beteiligt ist.
Industrie: Obwohl es nicht direkt in der Industrie eingesetzt wird, kann das Verständnis der CARM1-Hemmung zur Medikamentenentwicklung führen.
5. Wirkmechanismus
This compound hemmt CARM1, indem es an seine aktive Stelle bindet und so die Argininmethylierung verhindert. CARM1 spielt eine Rolle bei der Regulation der Genexpression, der Chromatin-Remodellierung und der transkriptionellen Aktivierung. Die Wirkungen der Verbindung werden über diese Pfade vermittelt.
Wirkmechanismus
Target of Action
SGC2085, also known as (2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide or this compound free base, is a potent and selective inhibitor of the coactivator associated arginine methyltransferase 1 (CARM1) . CARM1, also known as PRMT4, is a protein arginine N-methyltransferase .
Mode of Action
This compound interacts with its targets, CARM1 and PRMT6, by inhibiting their activity. The IC50 value for CARM1 is 50 nM, indicating a strong interaction .
Biochemical Pathways
CARM1, the primary target of this compound, is involved in numerous cellular pathways and biochemical mechanisms. It plays a role in neoplastic transformation in colorectal cancer, and in estrogen-stimulated breast cancer growth . By inhibiting CARM1, this compound can potentially affect these pathways and their downstream effects.
Pharmacokinetics
It is noted that this compound exhibits low cell permeability . This could impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CARM1 and PRMT6. This results in changes to the methylation status of proteins that these enzymes target . .
Biochemische Analyse
Biochemical Properties
SGC2085 plays a crucial role in biochemical reactions by selectively inhibiting CARM1 with an IC50 of 50 nM . CARM1 is a type of protein arginine methyltransferase (PRMT) that methylates arginine residues on histones and other proteins, influencing gene expression and cellular processes. This compound also selectively inhibits PRMT6 with an IC50 value of 5.2 μM, but does not inhibit other PRMT proteins . This selectivity makes this compound a valuable tool for studying the specific functions of CARM1 and PRMT6 in various biological contexts.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In HEK293 cells, this compound exhibits low cellular permeability and does not show cellular activity at concentrations up to 10 μM . Its inhibition of CARM1 can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, CARM1-mediated methylation of histones can influence the transcription of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting CARM1, this compound can modulate these cellular processes, making it a valuable tool for studying the role of CARM1 in cell biology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of CARM1, thereby inhibiting its enzymatic activity. This compound features a methyl group at position R1 and a 3,5-dimethylphenoxy group at R2, which are essential for its potent and selective inhibition of CARM1 . The binding of this compound to CARM1 prevents the methylation of arginine residues on histones and other proteins, leading to changes in gene expression and cellular processes. Additionally, this compound’s selective inhibition of PRMT6 further highlights its specificity and potential for targeted therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable at -20°C for up to three years in its powder form and for up to one year in solution at -20°C . In in vitro studies, this compound has shown low cellular permeability and no cellular activity in HEK293 cells at concentrations up to 10 μM
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its low cellular permeability. In HEK293 cells, this compound does not show cellular activity at concentrations up to 10 μM, indicating limited intracellular accumulation . The specific transporters or binding proteins that interact with this compound have not been extensively studied, but its selective inhibition of CARM1 and PRMT6 suggests that it may be localized to specific cellular compartments where these enzymes are active.
Vorbereitungsmethoden
SGC2085 is synthesized through specific routes, but detailed synthetic procedures are not widely available in the literature it is commercially available for research purposes
Analyse Chemischer Reaktionen
SGC2085 unterliegt aufgrund seiner inhibitorischen Aktivität gegen CARM1 und PRMT6 hauptsächlich Methylierungsreaktionen. Übliche Reagenzien und Bedingungen für diese Reaktionen werden nicht explizit berichtet. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, würden Argininmethylierung beinhalten.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von SGC2085 liegt in seiner Selektivität für CARM1 und PRMT6. Andere ähnliche Verbindungen umfassen allgemeine Protein-Arginin-Methyltransferase-Inhibitoren, aber nur wenige weisen eine solche Spezifität auf.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20/h5-10,15H,11,20H2,1-4H3,(H,21,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFOFXKMALJTCZ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was SGC2085 discovered, and what makes it a significant finding in CARM1 inhibition research?
A1: this compound was identified through a virtual screening approach, a computational method not commonly successful with protein methyltransferases like CARM1. [] This approach involved screening a library of compounds for potential interactions with the CARM1 structure. The success of this strategy in identifying this compound highlights the potential of virtual screening for discovering novel inhibitors for this challenging target class.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


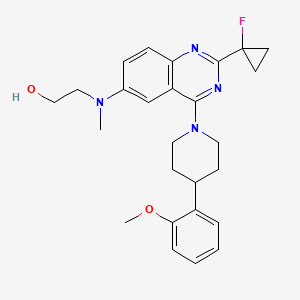
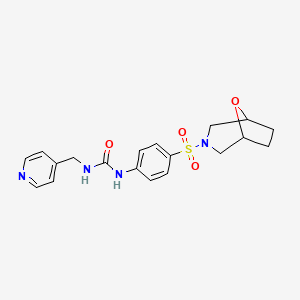


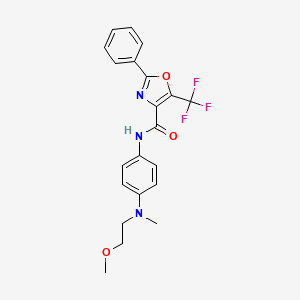

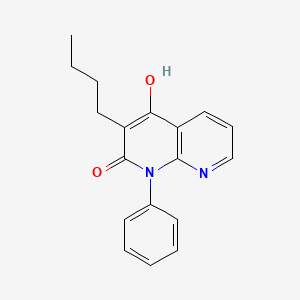

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)

